2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Description
2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.233.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (210.233) and molecular formula (C10H14N2O3). Other properties such as boiling point, melting point, and density are not specified in the sources I found .Scientific Research Applications
Synthesis and Chiral Auxiliary Applications
One study highlights the synthesis and applications of a chiral auxiliary derived from L-alanine, used in dipeptide synthesis and the preparation of enantiomerically pure acids through benzylation and oxidative coupling processes. This research demonstrates the compound's utility in synthesizing complex molecules with high enantiomeric ratios, showcasing its potential in pharmaceutical synthesis and the development of chiral drugs (Studer, Hintermann, & Seebach, 1995).
Advanced Organic Synthesis
Another study focuses on the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones using the Biginelli reaction, further transforming these compounds into 2-(arylamino)pyrimidines. This showcases the compound's role in creating novel organic molecules with potential applications in materials science, medicinal chemistry, and as intermediates in the synthesis of more complex chemical entities (Terentjeva, Muceniece, & Lusis, 2013).
Peptide Synthesis
Research into the synthesis of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids illustrates the compound's relevance in peptide synthesis. This underscores its importance in the development of peptides for therapeutic applications, highlighting the versatility of such compounds in biochemistry and drug development (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Complex Formation and Stability
A study on the formation of ternary complexes with Eu(III) and nucleobases, using anthracene-9-carboxylic acid, delves into the compound's utility in studying complex formation and stability. This research could have implications for understanding molecular interactions in biological systems and the development of novel diagnostic agents (Azab, El-Gawad, & Kamel, 2009).
Electrochemical Synthesis
Investigations into the electrochemical synthesis of new spiropyrimidine derivatives from 4-tert-butylcatechol highlight the compound's potential in electro-organic synthesis. This research opens up new pathways for synthesizing complex organic molecules through environmentally friendly and efficient electrochemical methods (Nematollahi & Goodarzi, 2001).
properties
IUPAC Name |
2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-5-6(8(14)15)7(13)12-9(11-5)10(2,3)4/h1-4H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUJYBDIREBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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